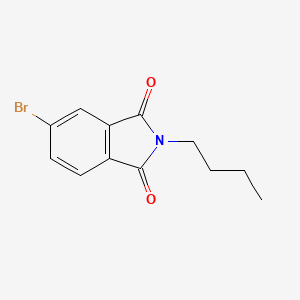
5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione, also known as BBI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione in anti-cancer activity is not fully understood, but it has been suggested that 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation and survival. In materials science and organic electronics, the mechanism of action of 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione as a building block or dopant is based on its ability to form stable and conductive molecular structures.
Biochemical and physiological effects:
5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further development as an anti-cancer agent. However, more research is needed to fully understand the biochemical and physiological effects of 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione in living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione in lab experiments include its ease of synthesis, low toxicity, and potential for various applications. However, the limitations of using 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione include its limited solubility in common solvents and its sensitivity to air and moisture, which can affect its stability and reactivity.
Zukünftige Richtungen
There are several future directions for research involving 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione, including the development of novel anti-cancer drugs based on 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione, the synthesis of novel organic semiconductors and conductive polymers using 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione as a building block or dopant, and the investigation of the biochemical and physiological effects of 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione in living organisms. Additionally, further research is needed to optimize the synthesis and purification methods for 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione and to develop new methods for its characterization and analysis.
In conclusion, 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione is a promising chemical compound with potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications, but the current evidence suggests that 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione is a valuable tool for scientific research.
Synthesemethoden
5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione can be synthesized through a multistep process involving the reaction of 2-butyl-1H-isoindole-1,3(2H)-dione with bromine. The reaction takes place in the presence of a catalyst, typically copper(II) bromide, and a solvent, such as acetic acid. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione has shown promising anti-cancer activity in vitro and in vivo, making it a potential candidate for the development of novel anti-cancer drugs. In materials science, 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of novel organic semiconductors with potential applications in electronic devices. In organic electronics, 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione has been used as a dopant for the synthesis of conductive polymers with improved electrical properties.
Eigenschaften
IUPAC Name |
5-bromo-2-butylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-2-3-6-14-11(15)9-5-4-8(13)7-10(9)12(14)16/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKTUQINLFZJEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5134018.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5134021.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5134026.png)
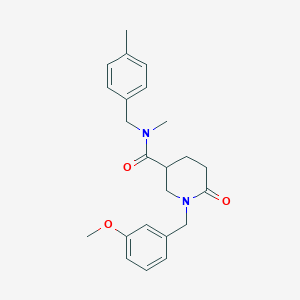
![3-(2-chlorophenyl)-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B5134040.png)
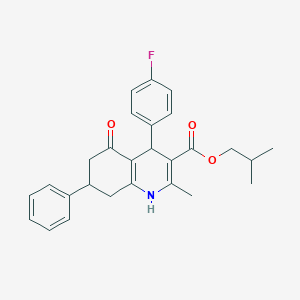
![N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide](/img/structure/B5134065.png)
![methyl 4-[3-(4-benzyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5134075.png)
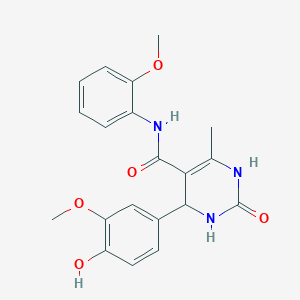
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide](/img/structure/B5134081.png)
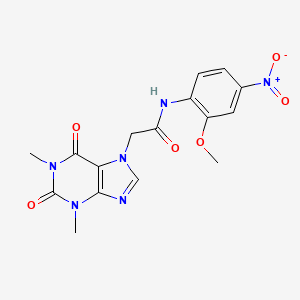
![4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-N-phenylbenzenesulfonamide](/img/structure/B5134097.png)
![N~1~-benzyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5134103.png)